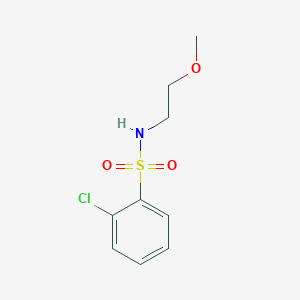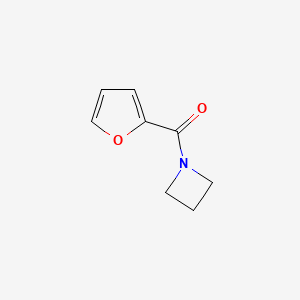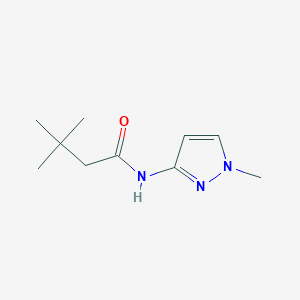
2-chloro-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxyethyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been widely used in scientific research as a protein modification reagent. CMBS is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins. This modification can be used to study protein structure, function, and interactions.
Mécanisme D'action
2-chloro-N-(2-methoxyethyl)benzenesulfonamide is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins. The reaction between 2-chloro-N-(2-methoxyethyl)benzenesulfonamide and cysteine residues results in the formation of a thiosulfonate bond. This modification can cause changes in protein conformation and function.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyethyl)benzenesulfonamide can cause changes in protein conformation and function, which can have biochemical and physiological effects. For example, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the activity of the cysteine protease caspase-3. 2-chloro-N-(2-methoxyethyl)benzenesulfonamide has also been shown to inhibit the activity of the protein tyrosine phosphatase PTP1B, which is involved in insulin signaling. These effects suggest that 2-chloro-N-(2-methoxyethyl)benzenesulfonamide may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is that it can selectively modify cysteine residues in proteins. This selectivity can help to study specific cysteine residues and their role in protein function. However, one limitation of using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide is that it can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. Additionally, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can only modify cysteine residues that are accessible to the reagent, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(2-methoxyethyl)benzenesulfonamide. One direction is to develop new methods for selectively modifying cysteine residues in proteins. This could involve modifying 2-chloro-N-(2-methoxyethyl)benzenesulfonamide or developing new reagents that can target specific cysteine residues. Another direction is to study the effects of 2-chloro-N-(2-methoxyethyl)benzenesulfonamide modification on specific proteins and their interactions. This could involve using 2-chloro-N-(2-methoxyethyl)benzenesulfonamide to study protein-protein interactions, protein-ligand interactions, or enzyme activity. Finally, there is potential for developing therapeutic applications of 2-chloro-N-(2-methoxyethyl)benzenesulfonamide based on its ability to modify specific proteins.
Méthodes De Synthèse
2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction produces 2-chloro-N-(2-methoxyethyl)benzenesulfonamide as a white solid with a melting point of 82-84°C. The purity of the synthesized 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxyethyl)benzenesulfonamide has been widely used in scientific research as a protein modification reagent. It can modify cysteine residues in proteins, which can be used to study protein structure, function, and interactions. 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can also be used to crosslink proteins, which can help to identify protein-protein interactions. Additionally, 2-chloro-N-(2-methoxyethyl)benzenesulfonamide can be used to study the redox state of cysteine residues in proteins.
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-7-6-11-15(12,13)9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESCCVPMKSYMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)


![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)